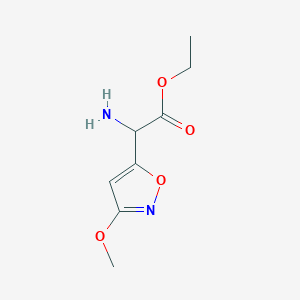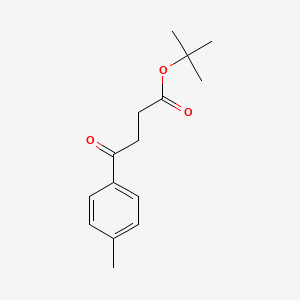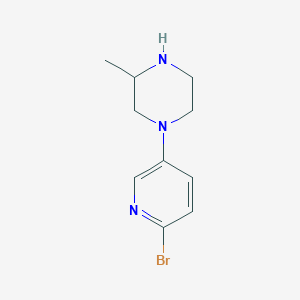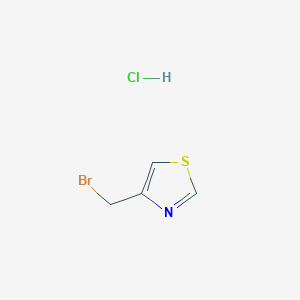
4-(Bromomethyl)-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,3-thiazole hydrochloride typically involves the bromination of 1,3-thiazole derivatives. One common method is the bromination of 1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 4-methyl-1,3-thiazole.
Scientific Research Applications
4-(Bromomethyl)-1,3-thiazole hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,3-thiazole hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloromethyl-1,3-thiazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-1,3-thiazole: Bromine is attached to a different position on the thiazole ring, resulting in different chemical properties.
Uniqueness
4-(Bromomethyl)-1,3-thiazole hydrochloride is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C4H5BrClNS |
|---|---|
Molecular Weight |
214.51 g/mol |
IUPAC Name |
4-(bromomethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C4H4BrNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H |
InChI Key |
YMANVZAESYWRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


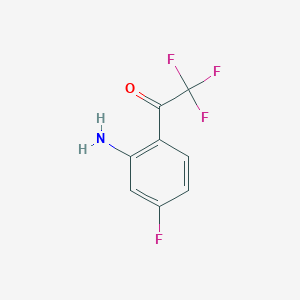
![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)
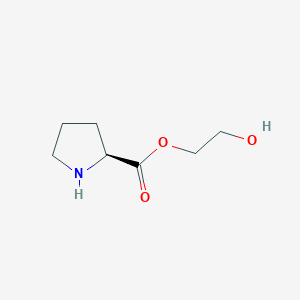

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
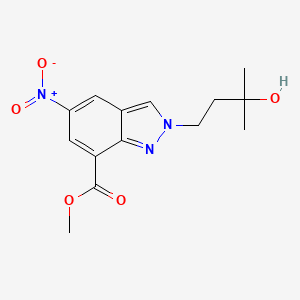
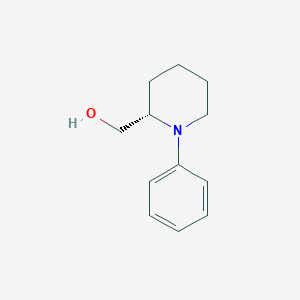
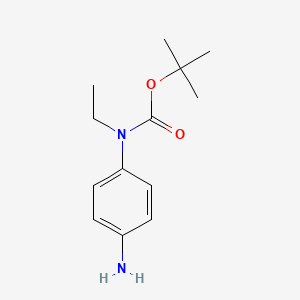
![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
